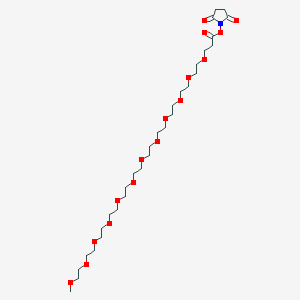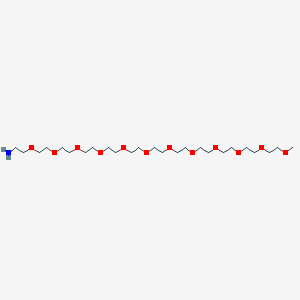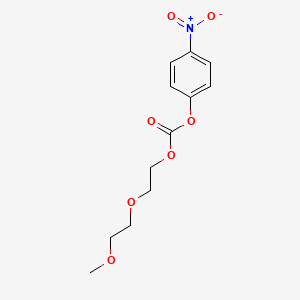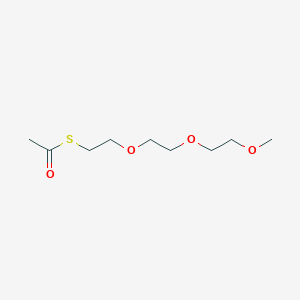
MPI-5a
Übersicht
Beschreibung
MPI_5a ist ein potenter und selektiver Inhibitor der Histon-Deacetylase 6 (HDAC6). Histon-Deacetylase 6 ist ein hauptsächlich zytoplasmatisches Enzym, das unter anderem α-Tubulin, Cortactin und Hitzeschockprotein 90 als Substrate angreift. MPI_5a hat eine Hemmkonzentration (IC50) von 36 Nanomol in Tumorzellmodellen und hemmt die Acetylierung von Tubulin in Zellen mit einem IC50-Wert von 210 Nanomol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MPI_5a beinhaltet die Reaktion von N-Methylpyrrol-2-carbonsäure mit 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-carboxylat. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind wie folgt:
Schritt 1: N-Methylpyrrol-2-carbonsäure wird mit Thionylchlorid umgesetzt, um das entsprechende Säurechlorid zu bilden.
Schritt 2: Das Säurechlorid wird dann in Gegenwart einer Base wie Triethylamin mit 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-carboxylat umgesetzt, um das gewünschte Produkt, MPI_5a, zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für MPI_5a sind nicht umfassend dokumentiert. Die Synthese umfasst typischerweise Standardmethoden der organischen Synthese und Reinigungsmethoden wie Umkristallisation oder Chromatographie, um die reine Verbindung zu erhalten.
Wissenschaftliche Forschungsanwendungen
MPI_5a hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:
Chemie: MPI_5a wird als Werkzeugverbindung verwendet, um die Rolle der Histon-Deacetylase 6 in verschiedenen biochemischen Signalwegen zu untersuchen
Biologie: MPI_5a wird verwendet, um die biologischen Funktionen der Histon-Deacetylase 6 und ihrer Substrate wie α-Tubulin und Cortactin zu untersuchen
Medizin: MPI_5a hat potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner Fähigkeit, Histon-Deacetylase 6 zu hemmen und Apoptose in Tumorzellen zu induzieren
Industrie: MPI_5a wird bei der Entwicklung neuer Histon-Deacetylase-Inhibitoren für verschiedene industrielle Anwendungen eingesetzt
Wirkmechanismus
MPI_5a entfaltet seine Wirkung durch die selektive Hemmung der Histon-Deacetylase 6. Die Hemmung der Histon-Deacetylase 6 führt zur Anhäufung von acetyliertem Tubulin in Zellen, was die normale Funktion von Mikrotubuli stört und Apoptose in Tumorzellen induziert . Die molekularen Ziele und Signalwege, die am Wirkmechanismus von MPI_5a beteiligt sind, umfassen:
Histon-Deacetylase 6: Das Hauptziel von MPI_5a.
Acetyliertes Tubulin: Die Anhäufung von acetyliertem Tubulin stört die Mikrotubuli-Funktion und induziert Apoptose
Wirkmechanismus
Target of Action
MPI-5a, also known as MPI_5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.
Mode of Action
This compound interacts with HDAC6 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents HDAC6 from removing acetyl groups from its substrate proteins, leading to an accumulation of acetylated proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDAC6, this compound disrupts the balance of acetylation and deacetylation, a key regulatory mechanism of gene expression. This disruption can affect various downstream cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The bioavailability of this compound would depend on these factors, as well as on its chemical stability and solubility .
Result of Action
The inhibition of HDAC6 by this compound leads to an increase in the acetylation of tubulin and other proteins, disrupting normal cellular functions and leading to cell death . This makes this compound a potential therapeutic agent for diseases characterized by overactive HDAC6, such as certain types of cancer .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the patient’s overall health status. Specific studies on the environmental influences on this compound’s action are currently lacking .
Biochemische Analyse
Biochemical Properties
MPI-5a plays a significant role in biochemical reactions, particularly in the inhibition of HDAC6 . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, cell signaling, and protein function .
Cellular Effects
This compound has a profound impact on cellular processes. It inhibits acyl-tubulin accumulation in cells, with an IC50 value of 210 nM . This suggests that this compound can influence cell function by modulating the levels of acyl-tubulin, a protein involved in maintaining cell structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HDAC6 and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, as HDAC6 is involved in the regulation of these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a stable effect over time . It continues to inhibit HDAC6 activity and prevent acyl-tubulin accumulation in cells, suggesting that it has a long-term impact on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of HDAC6 . By inhibiting HDAC6, it can potentially affect the metabolic flux and levels of metabolites in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MPI_5a involves the reaction of N-Methylpyrrole-2-carboxylic acid with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate. The detailed synthetic route and reaction conditions are as follows:
Step 1: N-Methylpyrrole-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride.
Step 2: The acyl chloride is then reacted with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate in the presence of a base such as triethylamine to form the desired product, MPI_5a.
Industrial Production Methods
Industrial production methods for MPI_5a are not widely documented. the synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
MPI_5a unterliegt hauptsächlich folgenden Arten von Reaktionen:
Hemmung der Histon-Deacetylase 6: MPI_5a hemmt selektiv Histon-Deacetylase 6, was zur Anhäufung von acetyliertem Tubulin in Zellen führt
Schwache Hemmung anderer Histon-Deacetylase-Isoformen: MPI_5a hemmt andere Histon-Deacetylase-Isoformen schwach, sein Hauptziel ist jedoch Histon-Deacetylase 6
Häufige Reagenzien und Bedingungen
Die gängigen Reagenzien und Bedingungen, die in den Reaktionen mit MPI_5a verwendet werden, umfassen:
Reagenzien: N-Methylpyrrol-2-carbonsäure, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-carboxylat, Thionylchlorid, Triethylamin.
Bedingungen: Reaktionen werden typischerweise unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse reaktiver Zwischenprodukte zu verhindern.
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das aus den Reaktionen mit MPI_5a gebildet wird, ist die acetylierte Form von Tubulin, die sich aufgrund der Hemmung der Histon-Deacetylase 6 in Zellen ansammelt .
Vergleich Mit ähnlichen Verbindungen
MPI_5a ist einzigartig in seiner hohen Selektivität für Histon-Deacetylase 6 im Vergleich zu anderen Histon-Deacetylase-Inhibitoren. Ähnliche Verbindungen umfassen:
Tubastatin A: Ein weiterer selektiver Inhibitor der Histon-Deacetylase 6 mit einer IC50 von 15 Nanomol.
Citarinostat (ACY-241): Ein potenter und selektiver Histon-Deacetylase-Inhibitor mit potenzieller antineoplastischer Aktivität.
Tacedinalin (CI994): Ein selektiver Histon-Deacetylase-Inhibitor der Klasse I mit potenzieller antineoplastischer Aktivität.
MPI_5a zeichnet sich durch seine hohe Selektivität für Histon-Deacetylase 6 und seine Fähigkeit, Apoptose in Tumorzellen zu induzieren, aus .
Eigenschaften
IUPAC Name |
N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQAQGDSGCGFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














